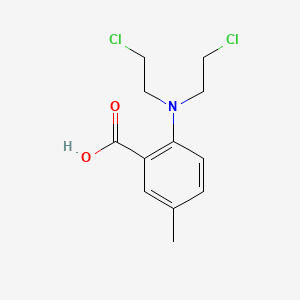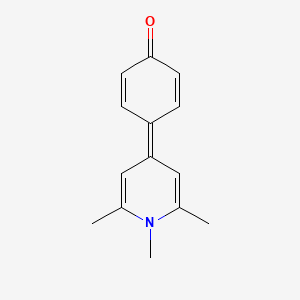
4-(1,2,6-Trimethylpyridin-4(1h)-ylidene)cyclohexa-2,5-dien-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1,2,6-Trimethylpyridin-4(1h)-ylidene)cyclohexa-2,5-dien-1-one is a complex organic compound that features a pyridine ring substituted with three methyl groups and a cyclohexadienone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,2,6-Trimethylpyridin-4(1h)-ylidene)cyclohexa-2,5-dien-1-one typically involves multi-step organic reactions. One possible route could involve the alkylation of pyridine followed by cyclization and subsequent functional group transformations. Specific reaction conditions such as temperature, solvents, and catalysts would be optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production methods would likely scale up the laboratory synthesis procedures, incorporating continuous flow reactors and automated systems to ensure consistent quality and efficiency. The use of green chemistry principles to minimize waste and energy consumption would be a key consideration.
Análisis De Reacciones Químicas
Types of Reactions
4-(1,2,6-Trimethylpyridin-4(1h)-ylidene)cyclohexa-2,5-dien-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions could be used to alter the oxidation state of the compound, potentially leading to different structural isomers.
Substitution: Electrophilic or nucleophilic substitution reactions could be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would be tailored to the specific transformation desired, including temperature control, solvent choice, and reaction time.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce a more saturated compound
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 4-(1,2,6-Trimethylpyridin-4(1h)-ylidene)cyclohexa-2,5-dien-1-one could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it a valuable intermediate in the development of new materials or catalysts.
Biology and Medicine
In biology and medicine, this compound could be investigated for its potential biological activity. It might serve as a lead compound in drug discovery, particularly if it exhibits interesting pharmacological properties.
Industry
In industry, this compound could be used in the production of specialty chemicals, polymers, or other advanced materials. Its unique properties might make it suitable for specific applications where traditional compounds are less effective.
Mecanismo De Acción
The mechanism of action of 4-(1,2,6-Trimethylpyridin-4(1h)-ylidene)cyclohexa-2,5-dien-1-one would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other biomolecules, leading to changes in biological activity. Detailed studies would be required to elucidate the exact pathways and targets involved.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds might include other pyridine derivatives or cyclohexadienone analogs. Examples could be 2,6-dimethylpyridine or 4-hydroxycyclohexadienone.
Uniqueness
The uniqueness of 4-(1,2,6-Trimethylpyridin-4(1h)-ylidene)cyclohexa-2,5-dien-1-one lies in its specific substitution pattern and the combination of the pyridine and cyclohexadienone moieties. This unique structure could confer distinct chemical and physical properties, making it valuable for specific applications.
Conclusion
This compound is a compound with potential applications in various fields of science and industry. While detailed information on this specific compound may be limited, its unique structure and reactivity make it an interesting subject for further research and development.
Propiedades
Número CAS |
6297-29-6 |
|---|---|
Fórmula molecular |
C14H15NO |
Peso molecular |
213.27 g/mol |
Nombre IUPAC |
4-(1,2,6-trimethylpyridin-4-ylidene)cyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C14H15NO/c1-10-8-13(9-11(2)15(10)3)12-4-6-14(16)7-5-12/h4-9H,1-3H3 |
Clave InChI |
LDSXDRWWZDIPOT-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C2C=CC(=O)C=C2)C=C(N1C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


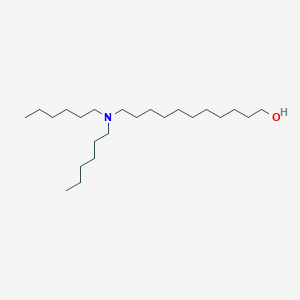
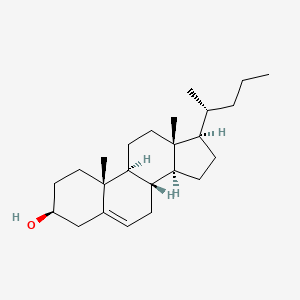
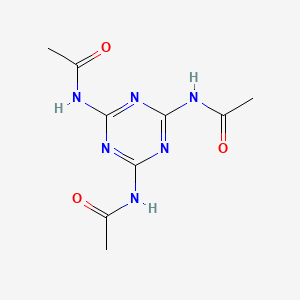
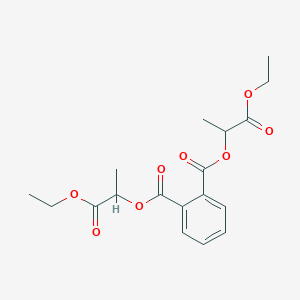
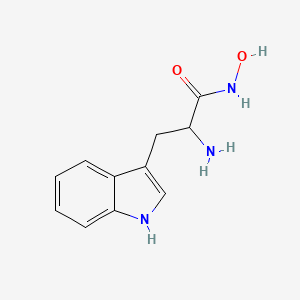
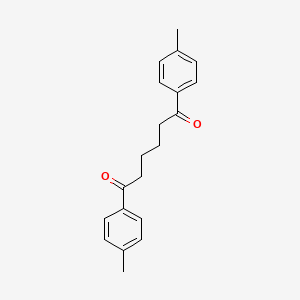
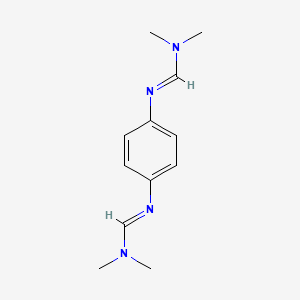
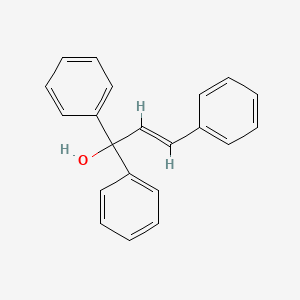
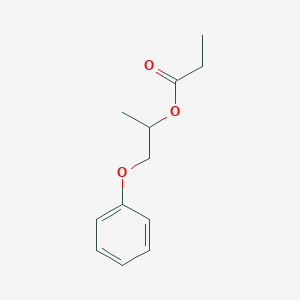
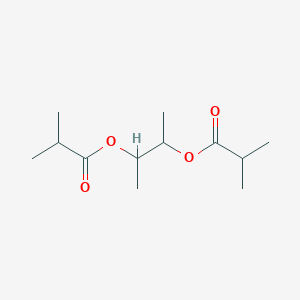
![N-benzyl-N-[3-(2,6-dimethylmorpholin-4-yl)-3-oxo-propyl]pyrazine-2-carboxamide](/img/structure/B14741244.png)
![N-Benzyl-N~2~-(butylcarbamoyl)-N-[(5-methylthiophen-2-yl)methyl]-N~2~-propan-2-ylglycinamide](/img/structure/B14741260.png)
![3,3'-Di-tert-butyl-5,5'-diethoxy[1,1'-biphenyl]-2,2'-diol](/img/structure/B14741264.png)
